![molecular formula C17H20N4O4S B2464596 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2191213-43-9](/img/structure/B2464596.png)
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as OPB-31121, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives have shown significant promise in the field of cancer research. For instance, a compound named MGCD0103, which shares a similar structure, acts as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. This compound has entered clinical trials, showing potential as an anticancer drug (Zhou et al., 2008).
Antifolate Agents
Some derivatives of this compound have been synthesized as potential antifolate agents. For example, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), making them potential antitumor agents. These compounds have shown significant inhibition of tumor cell growth in culture (Gangjee et al., 2007).
Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides, which are structurally related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, has led to the development of compounds effective in treating epilepsy. These compounds have been found active in animal models of epilepsy and pain. For example, a compound identified as ICA-027243 was active in several rodent models but was discontinued due to toxicities. Another compound, ICA-069673, advanced to a phase 1 clinical study (Amato et al., 2011).
Antimicrobial Agents
Several derivatives of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their antimicrobial properties. For instance, a study on new coumarin derivatives, including pyrimidinone and oxazinone derivatives, showed that many of these compounds have good antibacterial and antifungal activities, comparable to standard drugs (Al-Haiza et al., 2003).
properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16(18-9-13-20-10-3-8-19-17(20)23)14-4-6-15(7-5-14)26(24,25)21-11-1-2-12-21/h3-8,10H,1-2,9,11-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYKILCYZCYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.